molecular formula C17H18N4O2 B2668240 N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1903610-21-8

N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2668240
CAS No.: 1903610-21-8
M. Wt: 310.357
InChI Key: RDRGVNVIIQIYSI-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Neuropharmacological Research

Compounds with structural features similar to N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide often target neurotransmitter systems, such as the AMPA receptors. For example, a study on a positive α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid modulator, LY451395, in patients with Alzheimer's disease aimed to investigate its efficacy and safety. Such compounds are explored for their potential to modulate synaptic transmission and are considered in the context of treating neurodegenerative diseases (Chappell et al., 2007).

Metabolism and Toxicology Studies

Another area of scientific research involves studying the metabolism, toxicology, and potential therapeutic applications of synthetic compounds. Investigations into how compounds are metabolized in the human body, their toxicological profile, and their excretion pathways are crucial for understanding their safety and efficacy. For instance, research on the metabolism and excretion of [14C]zonampanel, an AMPA receptor antagonist, after intravenous infusion in healthy volunteers provided insights into its pharmacokinetics and identified its major urinary metabolites (Minematsu et al., 2005).

Environmental and Occupational Exposure

Research also extends to environmental and occupational exposure to chemical compounds, assessing the extent of human exposure to neurotoxic insecticides, for example. Such studies are essential for developing public health policies regarding the regulation and use of these chemicals, demonstrating the broader implications of chemical exposure on public health (Babina et al., 2012).

Future Directions

The future directions in the field of isoxazole research involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge . This includes the development of new compounds having promising biological activities .

Properties

IUPAC Name

5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-13-16(11-19-21(13)15-7-3-2-4-8-15)17(22)18-9-5-6-14-10-20-23-12-14/h2-4,7-8,10-12H,5-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRGVNVIIQIYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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